2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound characterized by a unique thieno[3,2-d]pyrimidine structure. This compound falls within the category of heterocyclic compounds, which are widely researched for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation reaction between a thieno[3,2-d]pyrimidinone derivative and a phenylacetamide derivative. This process typically requires a series of steps, including the formation of an intermediate followed by cyclization. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to improve yield and reduce costs. Continuous flow reactors and automated systems may be utilized to maintain consistent reaction conditions and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfoxide or sulfone derivatives when exposed to oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may target the oxo groups within the thieno[3,2-d]pyrimidine ring, potentially converting them into hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: This compound can participate in various substitution reactions, particularly at the phenyl ring, where halogenation or nitration can occur under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), concentrated nitric acid.
Major Products
The reactions typically yield products such as sulfoxides, sulfones, halogenated derivatives, and nitrated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic structures.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its thieno[3,2-d]pyrimidine structure allows it to fit into active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific biological system being targeted.
Comparison with Similar Compounds
Similar Compounds
2-{3-ethyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(ethylsulfanyl)phenyl]acetamide
Uniqueness
What sets 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide apart is its specific butyl and methylsulfanyl substitutions, which confer unique chemical reactivity and biological activity profiles. These specific modifications can enhance its interaction with biological targets and improve its stability under various conditions.
Hopefully, that brings a bit of clarity to this fascinating compound! What do you think?
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-4-9-21-18(24)17-15(8-10-27-17)22(19(21)25)12-16(23)20-13-6-5-7-14(11-13)26-2/h5-8,10-11,17H,3-4,9,12H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJDTQPHVUEMO-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)SC)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N3O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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